molecular formula C5H12Cl2N4S B7855559 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B7855559
M. Wt: 231.15 g/mol
InChI Key: FQDKZFKBULVYTB-UHFFFAOYSA-N
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Description

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It has shown activity against various microorganisms and cancer cell lines, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for use in the fabrication of organic semiconductors and other electronic devices .

Mechanism of Action

The mechanism of action of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death . In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopropan-2-yl)aniline dihydrochloride
  • 5-(2-Aminopropan-2-yl)imidazolidine-2,4-dione hydrochloride

Uniqueness

Compared to similar compounds, 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride stands out due to its unique thiadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by its thiadiazole ring, which is known for its reactivity and ability to form derivatives with significant biological effects. The molecular formula for this compound is C5H10N4S2HClC_5H_{10}N_4S\cdot 2HCl .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Reference
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amineS. aureus15Siddiqui et al.
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amineE. coli12Siddiqui et al.
Other Thiadiazole DerivativesC. albicans18Karegoudar et al.

The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays . The mechanism behind this antimicrobial activity often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Cell LineIC50 (µM)Reference
HepG-2 (Liver)25Mavrova et al.
A549 (Lung)30Mavrova et al.
Caco-2 (Colon)20MDPI Study

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated selective toxicity towards Caco-2 cells compared to A549 cells, suggesting potential for targeted cancer therapy . The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Study: Anti-inflammatory Effects

In a study conducted by Fardmoghadam et al., several thiadiazole derivatives were tested for their ability to reduce inflammation in a murine model. The results indicated a significant decrease in TNF-alpha levels in treated groups compared to controls, suggesting that the compound may modulate inflammatory responses effectively .

Properties

IUPAC Name

5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.2ClH/c1-5(2,7)3-8-9-4(6)10-3;;/h7H2,1-2H3,(H2,6,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKZFKBULVYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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